molecular formula C28H41N3O B8655814 Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1,3,3-tetramethylbutyl)- CAS No. 70693-49-1

Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1,3,3-tetramethylbutyl)-

Cat. No.: B8655814
CAS No.: 70693-49-1
M. Wt: 435.6 g/mol
InChI Key: XDNLOGRBAYJSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1,3,3-tetramethylbutyl)- is a useful research compound. Its molecular formula is C28H41N3O and its molecular weight is 435.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1,3,3-tetramethylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1,3,3-tetramethylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

70693-49-1

Molecular Formula

C28H41N3O

Molecular Weight

435.6 g/mol

IUPAC Name

2-(benzotriazol-2-yl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C28H41N3O/c1-25(2,3)17-27(7,8)19-15-20(28(9,10)18-26(4,5)6)24(32)23(16-19)31-29-21-13-11-12-14-22(21)30-31/h11-16,32H,17-18H2,1-10H3

InChI Key

XDNLOGRBAYJSMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)CC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 5-liter 3-necked flask fitted with a stirrer, thermometer, reflux condenser and nitrogen inlet was charged 400 grams (0.855 mol) of the o-nitroazobenzene intermediate of Example 1 and 1200 ml of toluene. To the resulting solution was added 260 ml of isopropanol and 260 ml of water. A nitrogen atmosphere was imposed and 175 ml of 50.1% aqueous sodium hydroxide was added. A flask containing 170.0 gram (2.6 gram-atoms) of zinc was connected to the reaction flask by Gooch rubber tubing and the zinc dust was added portionwise to the reaction mixture over a 120-minute period. The zinc was added at such a rate to keep the internal temperature at 70° C. After the zinc was all added, an additional 30 ml of 50.1% sodium hydroxide and 20 grams of zinc were added to insure complete reaction. The reaction mixture was heated for 3 hours at 70° C. The mixture was cooled to room temperature by standing overnight and acidified with 500 ml of concentrated hydrochloric acid.
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Name
o-nitroazobenzene
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 g
Type
catalyst
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
170 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine

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